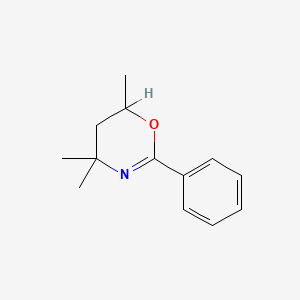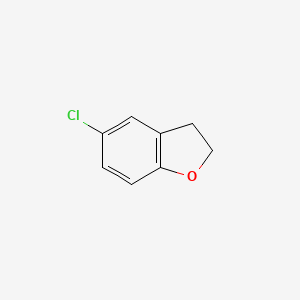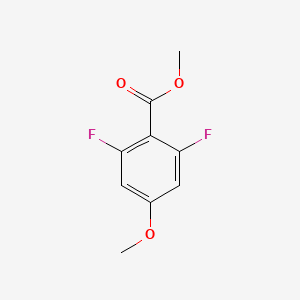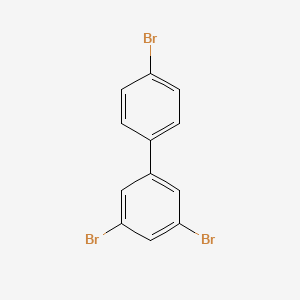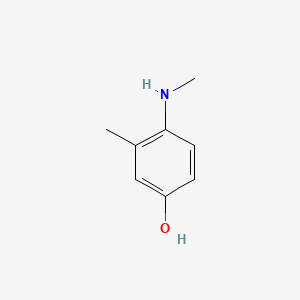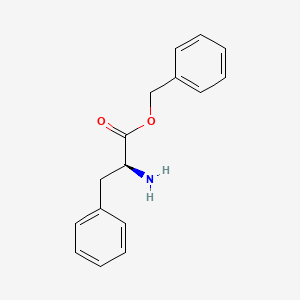
Benzyl-3-Phenyl-L-alaninat
Übersicht
Beschreibung
Benzyl 3-phenyl-L-alaninate is a compound with the CAS Number: 962-39-0 and a molecular weight of 255.32 . It is also known by the synonyms L-Phenylalanine Benzyl Ester and benzyl L-phenylalaninate . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The molecular formula of Benzyl 3-phenyl-L-alaninate is C16H17NO2 . The InChI code for the compound is 1S/C16H17NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2/t15-/m0/s1 .Physical And Chemical Properties Analysis
Benzyl 3-phenyl-L-alaninate has a molecular weight of 255.31 . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .Wissenschaftliche Forschungsanwendungen
Chirale Synthese und Medikamentenentwicklung
Benzyl-3-Phenyl-L-alaninat ist eine chirale Verbindung, die als Baustein für die Synthese verschiedener Arzneimittel verwendet werden kann. Seine enantiomere Form ist entscheidend für die Herstellung von Medikamenten mit spezifischen gewünschten Wirkungen, da die verschiedenen Enantiomere eines Medikaments sehr unterschiedliche pharmakologische Aktivitäten haben können. Diese Verbindung kann bei der Synthese von Peptidanalogen und anderen komplexen Molekülen verwendet werden, die für ihre Aktivität ein chirales Zentrum benötigen .
Materialwissenschaft: Molekulare Prägung
In der Materialwissenschaft kann this compound verwendet werden, um molekular geprägte Polymere (MIPs) herzustellen. Diese Polymere sind so konzipiert, dass sie selektive Bindungsstellen für ein bestimmtes Substrat aufweisen und für enantioselektive Sensoranwendungen verwendet werden können. MIPs mit this compound können als selektive Adsorptionsmittel oder Sensoren für Benzylester von L-Phenylalanin dienen und so sein Potenzial für die Herstellung neuartiger chiraler Adsorptionsmittel aufzeigen .
Analytische Chemie: Chromatographie
Die einzigartigen Eigenschaften der Verbindung machen sie für die Verwendung in der Chromatographie als Standard zur Trennung und Analyse von Enantiomeren geeignet. Ihre Fähigkeit, von bestimmten stationären Phasen selektiv erkannt zu werden, kann bei der enantioselektiven Trennung von Aminosäurederivaten helfen, was für die Qualitätskontrolle von Arzneimitteln unerlässlich ist .
Biokonversionsprozesse
This compound kann in Biokonversionsprozessen zur Synthese von L-Phenylalanin aus preiswerten aromatischen Vorläufern verwendet werden. Dies ist besonders wichtig bei der Produktion von L-Phenylalanin, einer essentiellen Aminosäure, aus Benzylalkohol, was zu kostengünstigeren und effizienteren Produktionsmethoden in der industriellen Biotechnologie führen könnte .
Chemische Synthese: Katalysatorentwicklung
Forscher können this compound für die Entwicklung von Katalysatoren für die asymmetrische Synthese verwenden. Die chirale Natur der Verbindung ermöglicht die Herstellung von Katalysatoren, die Reaktionen so steuern können, dass hauptsächlich ein Enantiomer gegenüber dem anderen gebildet wird, was bei der Synthese enantiomer reiner Arzneimittel sehr wünschenswert ist .
Lebenswissenschaften: Untersuchung enzymatischer Reaktionen
In den Lebenswissenschaften kann this compound verwendet werden, um die Spezifität von Enzymen gegenüber chiralen Substraten zu untersuchen. Es kann als Substratanalog wirken, um die Bindungs- und katalytischen Präferenzen von Enzymen zu untersuchen, was für das Verständnis von Enzymmechanismen und das Design von Enzyminhibitoren von grundlegender Bedeutung ist .
Pharmakologie: Arzneimittel-Arzneimittel-Interaktionsstudien
Diese Verbindung kann auch in pharmakologischen Studien verwendet werden, um Arzneimittel-Arzneimittel-Interaktionen zu untersuchen, insbesondere wenn chirale Moleküle beteiligt sind. Das Verständnis, wie Arzneimittel mit chiralen Zentren interagieren, kann zu besseren Vorhersagen der Arzneimittelwirksamkeit und der Sicherheitsprofile führen .
Umweltwissenschaften: Schadstoffentfernung
Schließlich können MIPs auf Basis von this compound in der Umweltwissenschaften für die selektive Entfernung von Schadstoffen eingesetzt werden. Diese Polymere können so konzipiert werden, dass sie bestimmte Schadstoffe in Wasser oder Boden ansprechen, was die Reinigungsprozesse und die Umwelt-Sanierungsbemühungen unterstützt .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
benzyl (2S)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRSPUHXEPWUBZ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
962-39-0 | |
| Record name | Phenylalanine benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=962-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-phenyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



